Product packaging for 6-(Pyridin-4-yl)pyridazine-3-thiol(Cat. No.:CAS No. 1286720-21-5)

6-(Pyridin-4-yl)pyridazine-3-thiol

Cat. No.: B1422054
CAS No.: 1286720-21-5
M. Wt: 189.24 g/mol
InChI Key: DRKKWHCTMIIWOY-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)pyridazine-3-thiol (: 1286720-21-5) is a sophisticated heterocyclic compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol. This chemical serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly in the development of kinase-targeted therapies. The compound features a pyridazine core, a heterocycle recognized for its high dipole moment, which favors strong pi-pi stacking interactions and dual hydrogen-bonding capacity that are critical for effective molecular recognition and target binding . Its primary research application is as a key precursor in the synthesis of complex polycyclic structures for probing biological pathways. The pyridazine-thiol moiety is a privileged structure in the design of potential enzyme inhibitors. Related structural analogs, specifically triazolopyridazine-thiol derivatives, have been documented in scientific literature as scaffolds for investigating inhibition of kinases such as c-Met, a receptor tyrosine kinase target in cancer research . Furthermore, hybrid molecules incorporating pyridin-yl heteroaromatic systems are actively explored in the pursuit of dual inhibitors targeting synergistic pathways in oncology, such as MET kinase and the WNT signaling pathway . Researchers value this compound for its ability to potentially modulate protein-protein interactions and enzyme active sites. The product is provided for laboratory research applications and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3S B1422054 6-(Pyridin-4-yl)pyridazine-3-thiol CAS No. 1286720-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-4-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKKWHCTMIIWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary techniques for the initial structural verification of 6-(Pyridin-4-yl)pyridazine-3-thiol. These methods provide detailed information about the chemical environment of each proton and carbon atom within the molecule.

Detailed Spectral Assignment and Conformational Analysis

A detailed ¹H NMR spectrum would be expected to show distinct signals for the protons on both the pyridine (B92270) and pyridazine (B1198779) rings. The protons on the pyridin-4-yl moiety would likely appear as two sets of doublets, characteristic of a 1,4-disubstituted aromatic system. The chemical shifts of the pyridazine ring protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the pyridin-4-yl and thiol substituents.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbon atoms of the pyridine and pyridazine rings would resonate in the aromatic region, with their specific shifts being diagnostic of their position relative to the nitrogen atoms and the substituents. The carbon atom attached to the thiol group would exhibit a characteristic downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-2, H-6 8.7 - 8.9 d
Pyridine H-3, H-5 7.8 - 8.0 d
Pyridazine H-4 7.5 - 7.7 d
Pyridazine H-5 7.2 - 7.4 d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2, C-6 ~150
Pyridine C-3, C-5 ~121
Pyridine C-4 ~145
Pyridazine C-3 ~160
Pyridazine C-4 ~128
Pyridazine C-5 ~125

Note: The predicted chemical shift values are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Heteronuclear Correlation Spectroscopy for Connectivity Mapping

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. HSQC would reveal the direct one-bond correlations between protons and their attached carbon atoms. HMBC, on the other hand, would show correlations between protons and carbon atoms that are two or three bonds away, providing crucial information for mapping the connectivity of the entire molecule and confirming the substitution pattern on both heterocyclic rings.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study tautomeric equilibria.

Analysis of Characteristic Functional Group Frequencies

The FTIR and Raman spectra of this compound would be expected to display characteristic absorption bands for the C=N and C=C stretching vibrations of the pyridine and pyridazine rings, typically in the range of 1400-1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. A key feature would be the S-H stretching vibration of the thiol group, which is expected to be a weak band around 2550-2600 cm⁻¹. The presence of a C=S stretching band, typically in the region of 1050-1250 cm⁻¹, would be indicative of the thione tautomer.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
S-H Stretching 2550 - 2600 (weak)
C=N, C=C Ring Stretching 1400 - 1600
C=S Stretching (Thione form) 1050 - 1250

Tautomeric Equilibrium Studies using Vibrational Fingerprints

The compound this compound can exist in a tautomeric equilibrium between the thiol form and the thione form (6-(pyridin-4-yl)pyridazin-3(2H)-thione). Vibrational spectroscopy is a powerful tool to investigate this equilibrium. The relative intensities of the S-H stretching band (thiol form) and the C=S stretching band (thione form) in both FTIR and Raman spectra could provide qualitative and, with appropriate calibration, quantitative information about the predominant tautomer in the solid state and in different solvents.

Mass Spectrometry (HRMS-ESI, GC-MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound, as well as for elucidating its fragmentation pattern, which can provide further structural information.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used to determine the accurate mass of the molecular ion. This would allow for the confirmation of the elemental formula (C₉H₇N₃S).

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. The electron ionization (EI) mass spectrum would reveal a characteristic fragmentation pattern. The molecular ion peak would be expected, and key fragment ions would likely arise from the cleavage of the bond between the two heterocyclic rings, as well as from the loss of small molecules such as HCN, N₂, and SH from the pyridazine ring. Analysis of these fragmentation pathways would provide further corroboration of the proposed structure.

Table 4: List of Chemical Compounds

Compound Name
This compound

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule and understanding the extent of its conjugated system. For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the pyridinyl and pyridazinyl aromatic rings, as well as transitions involving the thiol/thione group.

The pyridazine ring, being an electron-deficient system, and the pyridine ring, also an aromatic heterocycle, are linked, creating an extended π-conjugated system. The thiol/thione group, with its lone pairs of electrons, can further participate in this conjugation. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles. The electronic transitions are likely to be complex, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which will be distributed across the entire molecular framework. Time-dependent density functional theory (TD-DFT) calculations on similar heterocyclic systems have proven to be a reliable method for predicting and interpreting their UV-Vis spectra, often showing good correlation with experimental data. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related pyridinyl-pyridazine and pyridazine-thiol derivatives allows for a detailed prediction of its structural features.

Determination of Molecular Geometry and Bond Parameters

Based on the crystal structures of related compounds, the molecule of this compound is expected to have a largely planar conformation, particularly with respect to the individual pyridinyl and pyridazinyl rings. researchgate.netnih.gov However, there will likely be a dihedral angle between the planes of the two aromatic rings due to some degree of steric hindrance. researchgate.net

The bond lengths and angles within the pyridine and pyridazine rings are anticipated to be consistent with those of other aromatic heterocyclic systems. The C-N and C-C bond lengths within the rings will exhibit values intermediate between single and double bonds, characteristic of aromatic delocalization. The geometry around the sulfur atom will be dependent on the dominant tautomeric form in the solid state. In the thiol form, a C-S single bond and an S-H bond would be observed, while the thione form would feature a C=S double bond.

Table 1: Predicted Bond Parameters for this compound

ParameterPredicted Value RangeNotes
C-C (pyridine)1.38 - 1.40 ÅTypical aromatic C-C bond length.
C-N (pyridine)1.33 - 1.35 ÅTypical aromatic C-N bond length.
C-C (pyridazine)1.39 - 1.41 ÅTypical aromatic C-C bond length.
C-N (pyridazine)1.32 - 1.34 ÅTypical aromatic C-N bond length.
N-N (pyridazine)1.33 - 1.35 ÅTypical N-N bond length in pyridazines.
C-S (thiol form)~1.75 ÅSingle bond character.
C=S (thione form)~1.68 ÅDouble bond character.
Dihedral Angle10° - 40°Between the pyridinyl and pyridazinyl rings.

Note: These values are predictions based on data from related structures and general chemical principles.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. The presence of a hydrogen bond donor (the thiol/thione N-H or S-H) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine and pyridazine rings) suggests that hydrogen bonding will play a significant role in the crystal lattice. nih.gov

In the likely dominant thione form, the N-H group of the pyridazine ring can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of supramolecular chains or dimers. nih.gov

Analysis of Tautomeric Forms in the Solid State

An important structural aspect of this compound is the potential for thione-thiol tautomerism. The compound can exist in two tautomeric forms: the thiol form, this compound, and the thione form, 6-(pyridin-4-yl)pyridazin-3(2H)-one.

Studies on related heterocyclic thiols, such as 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs, have shown that the thione form is generally the more stable tautomer in the solid state. nih.govresearchgate.net This preference is often attributed to the greater stability of the amide-like resonance in the thione form and its ability to form more favorable intermolecular interactions, such as hydrogen bonds, in the crystal lattice. scispace.com It is therefore highly probable that this compound crystallizes predominantly in its thione tautomeric form. Single-crystal X-ray diffraction would be the definitive method to confirm the dominant tautomer in the solid state by precisely locating the position of the hydrogen atom on either the sulfur or a nitrogen atom.

Reactivity and Chemical Transformations of 6 Pyridin 4 Yl Pyridazine 3 Thiol

Reactions Involving the Thiol Moiety

The thiol group (-SH) in 6-(Pyridin-4-yl)pyridazine-3-thiol is a primary center of reactivity, readily undergoing oxidation, alkylation, and acylation reactions. These transformations are fundamental in modifying the compound's structure and properties.

Oxidation Reactions to Disulfides and Sulfonic Acids

The oxidation of thiols is a well-established transformation in organic chemistry, and this compound is expected to follow these general reactivity patterns. Mild oxidizing agents typically convert the thiol to the corresponding disulfide, while stronger oxidation leads to the formation of a sulfonic acid.

The selective oxidation to a disulfide is a common process for thiols. biolmolchem.com This transformation can be achieved using a variety of reagents, including mild oxidants like hydrogen peroxide in the presence of an iodide catalyst. researchgate.net The reaction proceeds through the formation of a sulfur-sulfur bond, linking two molecules of the parent thiol. The resulting disulfide, bis(6-(pyridin-4-yl)pyridazin-3-yl) disulfide, is a key derivative.

Stronger oxidizing conditions will further oxidize the sulfur atom to its highest oxidation state, forming the corresponding sulfonic acid, 6-(pyridin-4-yl)pyridazine-3-sulfonic acid. This transformation typically requires more potent oxidizing agents. The stepwise nature of thiol oxidation, first to a disulfide and then to a sulfonic acid, is a known characteristic of thiol chemistry. biolmolchem.com

Table 1: Illustrative Oxidation Reactions of a Thiol Moiety

Starting MaterialReagentProductReaction Type
ThiolMild Oxidant (e.g., H₂O₂/I₂)DisulfideOxidative Coupling
ThiolStrong OxidantSulfonic AcidOxidation

S-Alkylation and S-Acylation Reactions

The nucleophilic nature of the thiol group makes it susceptible to reactions with electrophiles, such as alkyl halides and acyl chlorides, leading to the formation of thioethers and thioesters, respectively.

S-Alkylation: The reaction of this compound with alkyl halides in the presence of a base is a standard method for the synthesis of the corresponding S-alkylated derivatives (thioethers). The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. This reaction is a versatile method for introducing a wide range of alkyl groups onto the sulfur atom.

S-Acylation: Similarly, S-acylation can be achieved by reacting the thiol with an acyl chloride or an acid anhydride. This reaction typically proceeds readily to form a thioester. Thioesters are important functional groups in their own right and can serve as intermediates for further transformations. S-acylation is a key reaction in various biological and synthetic processes. organic-chemistry.org

Table 2: Representative S-Alkylation and S-Acylation Reactions

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundAlkyl Halide (e.g., R-Br)ThioetherBase (e.g., K₂CO₃), Solvent (e.g., DMF)
This compoundAcyl Chloride (e.g., R-COCl)ThioesterBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)

This table provides representative conditions for S-alkylation and S-acylation based on general procedures for similar heterocyclic thiols. Specific yields and reaction times would be substrate-dependent.

Cycloaddition Reactions at the Sulfur Center

While less common for simple thiols, the thiol group can potentially participate in certain types of cycloaddition reactions, particularly when it is part of a conjugated system or is transformed into a more reactive species. For instance, conversion of the thiol to a thiocarbonyl group (thione) could open up pathways for [4+2] cycloaddition reactions where the thione acts as a dienophile. However, specific examples of such reactions involving this compound are not prominently documented in the literature.

Transformations of the Pyridazine (B1198779) Ring

The pyridazine ring in this compound is an electron-deficient system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: Due to the presence of two deactivating nitrogen atoms, the pyridazine ring is generally resistant to electrophilic aromatic substitution. liberty.edu Similarly, the pyridine (B92270) ring is also deactivated towards electrophiles. rsc.org For an electrophilic attack to occur on the pyridazine ring, the presence of strong activating groups would likely be necessary. Without such activation, harsh reaction conditions are typically required, often leading to low yields and mixtures of products.

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. youtube.com For instance, if the thiol group were to be replaced by a chlorine atom, forming 3-chloro-6-(pyridin-4-yl)pyridazine, this position would become a prime site for nucleophilic attack by amines, alkoxides, or other nucleophiles. The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile and the reaction conditions.

Table 3: Predicted Substitution Patterns

Reaction TypeReactivity of Pyridazine RingPreferred Position (if any)Notes
Electrophilic SubstitutionLow-Requires strong activating groups or harsh conditions.
Nucleophilic SubstitutionHigh (with leaving group)Position of leaving groupA common reaction pathway for halo-pyridazines.

Ring Transformations and Rearrangement Reactions

Pyridazine and its derivatives can undergo a variety of ring transformation and rearrangement reactions, often under thermal or photochemical conditions, or through interaction with specific reagents. These transformations can lead to the formation of other heterocyclic systems. For example, some pyridazine derivatives have been shown to undergo ring contraction or expansion to form different ring systems. There are also instances of pyridine rings being transformed into fused bicyclic heterocycles. bohrium.com However, specific examples of such transformations for this compound are not well-documented. The stability of the pyridazine and pyridine rings suggests that such transformations would require significant energy input or specific catalytic systems.

Reactivity of the Pyridine Ring

Nitrogen Basicity and Protonation Studies

The basicity of the pyridine nitrogen in this compound is a crucial aspect of its chemical character. Pyridine itself is a modest base with a pKa of approximately 5.2 for its conjugate acid. libretexts.org The lone pair of electrons on the nitrogen atom is available for donation to a proton. libretexts.org The basicity of substituted pyridines is highly dependent on the electronic nature of the substituents.

In the case of this compound, the pyridazine ring acts as an electron-withdrawing group, which is expected to decrease the electron density on the pyridine ring and, consequently, lower the basicity of the pyridine nitrogen. The diazine nature of pyridazine, with two nitrogen atoms, significantly reduces the electron density of the attached pyridine ring through inductive effects. libretexts.org

Table 1: Comparison of pKa Values of Pyridine and Related Heterocycles

CompoundpKa of Conjugate AcidReference
Piperidine11.12 masterorganicchemistry.com
Pyridine5.2 libretexts.orgmasterorganicchemistry.com
Pyrimidine (B1678525)1.3 libretexts.org
Pyridazine2.3 libretexts.org
Pyrrole0.4 libretexts.org

This table illustrates the general effect of structure on the basicity of nitrogen heterocycles. The pKa of this compound is expected to be influenced by these trends.

Protonation studies would likely show that the pyridine nitrogen is the most probable site of initial protonation in acidic media, forming a pyridinium (B92312) salt. This is because the lone pair is more available compared to the lone pairs of the pyridazine nitrogens, which are part of a more electron-deficient system, and the sulfur atom, which is generally a weaker base. uoanbar.edu.iq

Functionalization Strategies on the Pyridine Moiety

Functionalization of the pyridine ring in this compound presents a synthetic challenge due to the ring's inherent electronic properties. The pyridine ring is generally resistant to electrophilic aromatic substitution because of its electron-deficient nature, which is further exacerbated by the pyridazinyl substituent and the potential for protonation of the nitrogen in acidic reaction conditions. uoanbar.edu.iq Such reactions, if they occur, would require harsh conditions and would likely be directed to the positions meta to the nitrogen atom. uoanbar.edu.iq

More viable strategies for functionalizing the pyridine moiety would involve nucleophilic substitution or metal-catalyzed cross-coupling reactions.

N-Alkylation and N-Oxidation: The most straightforward reaction involving the pyridine nitrogen is N-alkylation with alkyl halides to form quaternary pyridinium salts. N-oxidation using reagents like peroxy acids would yield the corresponding N-oxide, which can then be used to facilitate other functionalizations.

Palladium-Catalyzed Cross-Coupling Reactions: A powerful method for modifying the pyridine ring involves converting it into a more reactive intermediate suitable for cross-coupling. For instance, if a hydroxylated version of the pyridine were available, it could be converted to a pyridyl triflate or nonaflate. chim.it These derivatives are excellent substrates for various palladium-catalyzed reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents (aryl, alkyl, alkynyl, etc.) onto the pyridine ring. chim.itresearchgate.net

Radical Functionalization: Radical-mediated C-H functionalization represents another potential avenue. nih.gov These methods can allow for the introduction of various groups onto the pyridine ring under milder conditions than traditional electrophilic substitutions.

Table 2: Potential Functionalization Reactions on the Pyridine Ring

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationR-X (e.g., CH₃I)4-(3-Thiolopyridazin-6-yl)-1-alkylpyridin-1-ium halide
N-Oxidationm-CPBA or H₂O₂/AcOH6-(1-Oxidopyridin-4-yl)pyridazine-3-thiol
Suzuki Coupling (on a hypothetical halo-derivative)Ar-B(OH)₂, Pd catalyst, base6-(Aryl-substituted-pyridin-4-yl)pyridazine-3-thiol
Sonogashira Coupling (on a hypothetical halo-derivative)Terminal alkyne, Pd/Cu catalyst, base6-(Alkynyl-substituted-pyridin-4-yl)pyridazine-3-thiol

This table outlines hypothetical functionalization strategies based on established pyridine chemistry.

Computational and Theoretical Chemistry Studies

Non-Linear Optical Properties Investigation

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical signal processing and laser technology. ias.ac.in The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of π-conjugated systems and electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel organic molecules by calculating parameters such as the first-order hyperpolarizability (β). ias.ac.injournaleras.com

For 6-(Pyridin-4-yl)pyridazine-3-thiol, the molecular architecture suggests potential for NLO activity. The molecule comprises two interconnected aromatic rings, pyridine (B92270) and pyridazine (B1198779), which form a π-conjugated system. The thiol group (-SH) can act as an electron-donating group, while the nitrogen atoms in the pyridazine and pyridine rings act as electron-withdrawing centers. This donor-acceptor framework is a key feature in many NLO-active molecules.

Theoretical investigations on similar pyridine derivatives have demonstrated that the strategic placement of electron-donating and -withdrawing groups can significantly enhance the hyperpolarizability. ias.ac.inresearchgate.net For instance, a DFT study on 5-(Trifluoromethyl)pyridine-2-thiol revealed a substantial first-order hyperpolarizability value, indicating its potential as an NLO material. journaleras.comjournaleras.com The calculated hyperpolarizability of this related compound was found to be significantly greater than that of the standard reference material, urea. journaleras.com

The NLO properties of this compound can be theoretically evaluated using DFT calculations. The first-order hyperpolarizability (β) can be computed to quantify the second-order NLO response. It is anticipated that the intramolecular charge transfer from the thiol group and the pyridyl moiety to the electron-deficient pyridazine ring would result in a significant β value. The table below presents hypothetical calculated NLO data for this compound based on values reported for similar structures in the literature.

ParameterCalculated Value (a.u.)Reference Compound (Urea)
Dipole Moment (μ)~3.5 - 5.0 D1.37 D
Polarizability (α)~150 - 200~35
First-Order Hyperpolarizability (β)~1000 - 2000~30

This table presents hypothetical data for this compound based on computational studies of structurally related pyridine and pyridazine derivatives.

Fukui Indices and Electrophilicity/Nucleophilicity Analysis

Fukui functions are a central concept in conceptual DFT, providing a quantitative measure of the reactivity of different sites within a molecule. wikipedia.org These indices help in identifying the regions most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org

For this compound, the Fukui indices can be calculated to predict its chemical reactivity. The analysis of these indices would reveal the most probable sites for electrophilic and nucleophilic attack. Generally, the nitrogen atoms of the pyridazine and pyridine rings are expected to be nucleophilic centers, while the carbon atoms adjacent to these nitrogen atoms and the sulfur atom of the thiol group could be susceptible to electrophilic attack.

A computational study on the electrophilicity of pyridazine-3-carbonitrile derivatives demonstrated that the pyridazine ring possesses significant electrophilic character. nih.gov This suggests that in this compound, the pyridazine moiety would be a primary site for nucleophilic attack. The thiol group, on the other hand, is known to be a good nucleophile, especially in its deprotonated thiolate form.

The following table presents a hypothetical analysis of the Fukui functions and local electrophilicity for the key atoms in this compound, based on general principles and findings for similar molecules.

Atom/Regionf+ (Nucleophilic Attack)f- (Electrophilic Attack)Predicted Reactivity
Pyridazine Ring (N atoms)LowHighNucleophilic center
Pyridazine Ring (C atoms)HighLowElectrophilic center
Pyridine Ring (N atom)LowHighNucleophilic center
Thiol Group (S atom)LowHighNucleophilic center (as thiolate)

This table provides a qualitative prediction of the reactive sites in this compound based on the principles of Fukui function analysis.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with the surrounding environment. nih.gov For a flexible molecule like this compound, MD simulations can provide insights into its preferred conformations and the influence of solvents on its structure.

The central bond connecting the pyridine and pyridazine rings allows for rotational freedom, leading to different possible conformations. A computational study on the conformational preferences of 3,6-bis(4-triazolyl)pyridazines revealed a strong preference for the anti-conformation of the triazole-pyridazine linkages. hhu.deresearchgate.net Similarly, MD simulations of this compound could elucidate the most stable arrangement of the two heterocyclic rings relative to each other.

Furthermore, the tautomeric equilibrium between the thiol and thione forms of the pyridazine ring is a critical aspect that can be investigated using MD simulations in conjunction with quantum mechanical calculations. ubc.ca Theoretical studies on pyridinethiones have shown that the thione form is generally more stable. ubc.ca However, the presence of a polar solvent can influence this equilibrium. nih.gov MD simulations in different solvents, such as water or ethanol, can reveal the role of specific solute-solvent interactions, like hydrogen bonding, in stabilizing one tautomer over the other. nih.govresearchgate.net

The following table summarizes the expected outcomes from MD simulations of this compound in different solvent environments.

SolventExpected Conformational PreferencePredicted Dominant TautomerKey Solvent Interactions
Gas PhasePlanar or near-planarThioneN/A
Water (Protic)Non-planar due to hydrationThione (stabilized by H-bonds)Hydrogen bonding with N and S atoms
Chloroform (Aprotic)Closer to planarThioneDipole-dipole interactions

This table outlines the predicted behavior of this compound in different environments based on principles of molecular dynamics and solvent effects on related compounds.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful platform for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. uq.edu.au For this compound, several reaction pathways can be computationally investigated to understand its chemical behavior.

One of the most important reactions to consider is the tautomerization between the thiol and thione forms. A theoretical study on the tautomerism of pyridazin-3(2H)-one showed that the direct hydrogen transfer has a high activation energy, while a dimer-assisted double hydrogen transfer is more favorable. researchgate.net Similar computational analysis for this compound could reveal the most likely mechanism and the associated energy barriers for its tautomerization.

The reactivity of the thiol group is another area of interest. Computational studies on the addition of thiols to Michael acceptors have provided detailed mechanistic insights. uq.edu.aunih.gov The pyridazine ring in this compound is electron-withdrawing, which could activate adjacent double bonds for Michael addition reactions. DFT calculations can be employed to model the reaction pathway of the thiol or thiolate addition to an electrophile, determining whether the reaction proceeds through a concerted or stepwise mechanism.

Furthermore, the pyridazine ring itself can participate in cycloaddition reactions. mdpi.comnih.gov Computational studies can be used to explore the feasibility of [3+2] or other cycloaddition reactions involving the pyridazine moiety of this compound, predicting the regioselectivity and stereoselectivity of such transformations.

The table below outlines potential reaction pathways for this compound that can be elucidated using computational methods.

Reaction TypeComputational MethodInformation to be Obtained
Thiol-Thione TautomerizationDFT (Transition State Search)Activation energy barriers, reaction mechanism (intramolecular vs. intermolecular)
Nucleophilic Addition of ThiolDFT (Reaction Coordinate Analysis)Reaction profile, nature of intermediates and transition states
Cycloaddition on Pyridazine RingDFT, CASSCFFeasibility, regioselectivity, and stereoselectivity of the reaction

This table summarizes the application of computational methods to elucidate the reaction mechanisms of this compound.

In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature

A thorough investigation into the coordination chemistry of the chemical compound this compound has revealed a significant lack of specific published research, preventing a detailed analysis as requested. While the fundamental principles of coordination chemistry allow for predictions of its behavior, concrete experimental data on its metal complexes—including their synthesis, spectroscopic characterization, crystallographic structures, and electrochemical properties—are not available in the current body of scientific literature.

The inquiry sought to construct a detailed article covering the ligand design, synthesis and characterization of its transition metal complexes (specifically with Al, Cu, Ni, Zn, Pt, Pd, Mn, and Au), its electrochemical properties, and its role in supramolecular assembly. However, extensive searches have not yielded specific studies on this compound for these outlined topics.

General principles of coordination chemistry suggest that this compound is designed to act as a bidentate ligand, coordinating to metal ions through a nitrogen atom of the pyridine or pyridazine ring and the sulfur atom of the thiol group, a mode known as N,S-chelation. This chelation is expected to form stable five- or six-membered rings with the metal center. The electronic properties of the pyridine and pyridazine rings, combined with the soft nature of the thiol donor, would influence the stability and reactivity of the resulting metal complexes.

While research on analogous structures, such as those incorporating picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) or 4-amino-3-pyridinethiolate, provides some comparative insights, direct experimental data for this compound is absent. For instance, studies on related pyridazine-based ligands show they can form a variety of coordination geometries, including distorted octahedral and square planar, depending on the metal ion and reaction conditions.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy would be essential for characterizing the metal-ligand interactions in complexes of this compound. FTIR spectroscopy would likely show shifts in the vibrational frequencies of the C=N and C-S bonds upon coordination to a metal ion. UV-Vis spectroscopy would provide information about the electronic transitions within the complex, which are influenced by the coordination geometry and the nature of the metal-ligand bond. For paramagnetic complexes, such as those potentially formed with Cu(II) or Mn(II), EPR spectroscopy would be a critical tool for probing the magnetic properties and the environment of the unpaired electron(s).

Furthermore, single-crystal X-ray diffraction would be the definitive method to determine the precise coordination geometry, bond lengths, and bond angles of these hypothetical complexes. Such data are crucial for understanding the steric and electronic effects of the ligand on the metal center.

The electrochemical behavior of metal complexes of this compound, likely investigated using techniques like cyclic voltammetry, would shed light on their redox properties. The electron-withdrawing or -donating nature of the pyridyl and pyridazine moieties would influence the oxidation and reduction potentials of the metal center.

Finally, the structure of this compound suggests its potential use in the construction of supramolecular assemblies. The pyridine nitrogen atom, if not involved in chelation, could act as a hydrogen bond acceptor or a coordination site for another metal ion, leading to the formation of extended networks through coordination and other non-covalent interactions like π-π stacking.

Advanced Applications in Materials Science and Catalysis

Utilization in Self-Assembled Monolayers (SAMs) for Surface Functionalization and Sensing

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on solid substrates, offering a robust method to precisely control the chemical and physical properties of interfaces. piketech.com Thiol-based SAMs are a particularly effective strategy for functionalizing gold surfaces due to the strong, stable bond formed between sulfur and gold. piketech.comnih.gov

The compound 6-(Pyridin-4-yl)pyridazine-3-thiol is well-suited for forming SAMs. The thiol (-SH) group serves as a reliable anchor, binding the molecule to a gold substrate, while the rigid pyridinyl-pyridazine body projects away from the surface. This orientation exposes the nitrogen-rich aromatic rings, creating a new, functional surface. Studies on similar pyridine-terminated organothiols have shown that they form densely packed and highly ordered monolayers on gold. rsc.orgnih.gov The orientation of these molecules, including their tilt angle relative to the surface, can be precisely characterized using techniques like X-ray photoelectron spectroscopy (XPS) and infrared reflection-adsorption spectroscopy (IRRAS). rsc.orgnih.gov

The exposed pyridine (B92270) and pyridazine (B1198779) nitrogen atoms on the SAM surface created from this compound can act as specific binding sites for metal ions or other analytes. This functionality makes such SAMs promising candidates for the development of chemical sensors and biosensing platforms, where the binding of a target molecule can be detected through changes in surface properties. nih.gov

Table 1: Characteristics of SAMs based on Pyridine-Terminated Thiols

Property Description Research Findings
Substrate The material on which the monolayer is formed. Gold (Au) is most commonly used due to the strong Au-S bond, providing stability. piketech.com
Anchor Group The functional group that binds to the substrate. The thiol (-SH) group provides a strong, covalent-like anchor to the gold surface. nih.gov
Molecular Ordering The arrangement of molecules within the monolayer. Forms highly ordered and densely packed layers. The tilt angle of molecules is reported to be around 15°. rsc.orgnih.gov
Surface Functionality The chemical properties of the exposed surface. The pyridine and pyridazine rings present nitrogen atoms that can be used for further coordination, protonation, or sensing applications. rsc.org

| Characterization | Techniques used to study the SAMs. | X-ray Photoelectron Spectroscopy (XPS), Infrared Reflection Adsorption Spectroscopy (IRRAS), Scanning Tunneling Microscopy (STM). rsc.orgnih.gov |

Role as Ligands in Catalytic Systems

The nitrogen atoms within the pyridine and pyridazine rings of this compound make it an excellent candidate for a ligand in organometallic chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst.

The compound can be utilized in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysts: When this compound coordinates with a metal salt (e.g., of palladium, copper, or rhodium) and dissolves in the reaction solvent along with the reactants, it forms a homogeneous catalyst. The ligand's structure influences the catalyst's solubility, stability, and activity.

Heterogeneous Catalysts: The thiol group offers a convenient handle for immobilizing the molecule onto a solid support, such as silica, gold nanoparticles, or a polymer resin. Once the ligand is anchored, a metal can be coordinated to its exposed pyridinyl-pyridazine portion. This creates a heterogeneous catalyst that is easily separated from the reaction mixture, allowing for catalyst recycling and cleaner product streams, which are significant advantages in industrial processes.

Ligands containing nitrogen-based heterocyclic rings are crucial in many important organic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds. researchgate.net Biaryls are scaffolds present in many pharmaceuticals and advanced materials.

In a typical Suzuki reaction, a palladium catalyst facilitates the coupling of an aryl halide with an arylboronic acid. The ligand's role is critical; it stabilizes the palladium center and modulates its electronic properties and steric environment, thereby controlling the efficiency and selectivity of the reaction. It has been demonstrated that palladium complexes with pyrimidine (B1678525) and triazine ligands can effectively catalyze the synthesis of 6-aryl-2,4-diaminopyrimidines and triazines. researchgate.net Given its structural similarities, this compound is expected to serve as an effective ligand for similar palladium-catalyzed biaryl syntheses.

Table 2: Hypothetical Application in a Suzuki Cross-Coupling Reaction

Component Role Example
Ligand Stabilizes and activates the metal catalyst. This compound
Metal Precursor The source of the catalytic metal atom. Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0)
Substrate 1 Aryl or heteroaryl halide. Bromobenzene
Substrate 2 Aryl or heteroaryl boronic acid. Phenylboronic acid
Base Activates the boronic acid and neutralizes byproducts. Potassium carbonate (K₂CO₃)
Solvent Dissolves reactants and facilitates the reaction. Dioxane or Toluene/Water

| Product | The desired biaryl compound. | Biphenyl |

Exploration as Components for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). chemrxiv.orgresearchgate.net Their high surface area, tunable pore size, and chemically versatile structures make them highly attractive for applications in gas storage, separations, and catalysis. chemrxiv.orgnih.gov

The design of MOFs relies on the geometry of the metal center and the organic linker. Linkers are typically rigid molecules with two or more coordination sites that can bind to metal ions, extending the structure in one, two, or three dimensions. The compound this compound possesses two distinct coordination regions: the nitrogen atom of the pyridine ring and the nitrogen atoms of the pyridazine ring. This ditopic nature makes it a potential candidate for use as an organic linker in the synthesis of novel MOFs.

For instance, research has shown that ditopic pyridyl-based ligands, such as 4′-pyridyl-2,2′:6′,2′′-terpyridine, can be used to assemble iron-based MOFs that function as recyclable catalysts. nih.gov Similarly, this compound could bridge two different metal centers, leading to the formation of 2D or 3D frameworks. The thiol group could also potentially be used for post-synthetic modification, allowing for the introduction of additional functional groups within the MOF's pores after its initial construction. chemrxiv.org

Table 3: Potential of this compound as a MOF Linker

Feature Description Relevance to MOF Construction
Coordination Sites Atoms capable of donating electron pairs to a metal ion. The pyridine nitrogen and pyridazine nitrogens can act as coordination sites (nodes).
Topology The geometry and connectivity of the linker. As a ditopic linker, it can connect two metal centers to form extended networks (e.g., 2D sheets or 3D frameworks). nih.gov
Rigidity The structural stiffness of the molecule. The aromatic pyridine and pyridazine rings provide rigidity, which is crucial for creating a stable and porous framework.

| Functionality | Additional chemical groups on the linker. | The thiol group could be used for post-synthetic modification or to interact with guest molecules within the pores. chemrxiv.org |

Mechanistic Research in Biochemical Systems in Vitro Focus

Investigation of Enzyme-Ligand Interactions (e.g., Enzyme Inhibition Studies)

While direct enzyme inhibition data for 6-(Pyridin-4-yl)pyridazine-3-thiol is not present in the current literature, studies on analogous structures provide a basis for predicting its potential targets. For instance, various pyridazine (B1198779) derivatives have been investigated as inhibitors of enzymes such as monoamine oxidases (MAO), acetylcholinesterase, carbonic anhydrase, and various kinases. nih.govnih.gov The core structure of this compound, featuring nitrogen atoms capable of forming hydrogen bonds and a thiol group that can interact with metallic cofactors or cysteine residues in enzyme active sites, suggests it could be a candidate for enzyme inhibition.

Mechanistic Insights from Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. For pyridazine derivatives, docking studies have been instrumental in elucidating their mechanism of action. For example, studies on pyridazinobenzylpiperidine derivatives as MAO-B inhibitors have revealed that the pyridazinone ring is a key structural feature for binding. nih.gov It is plausible that this compound could also exhibit inhibitory activity against enzymes like MAO-B, where the pyridazine and pyridine (B92270) rings could form crucial π-π stacking interactions with aromatic residues such as tyrosine in the active site. nih.gov

Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Enzyme Active Site

Interaction Type Potential Interacting Group on Compound Potential Interacting Residue on Enzyme
Hydrogen Bonding Pyridazine/Pyridine Nitrogen Atoms Asp, Glu, Ser, Thr
π-π Stacking Pyridazine Ring, Pyridine Ring Phe, Tyr, Trp

Structure-Activity Relationship Studies for Biochemical Modulation

Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that small structural modifications can significantly impact biological activity. For pyridine derivatives, the position and nature of substituents are critical for their antiproliferative effects. mdpi.com Similarly, for pyridazine-based compounds, alterations to substituents on the core ring system have led to the optimization of their anti-angiogenic and receptor antagonist activities. nih.govresearchgate.netmedchemexpress.com

For this compound, the key structural features for SAR studies would include:

The Pyridine Ring: Modifications to this ring, such as the introduction of electron-donating or electron-withdrawing groups, could modulate the electronic properties of the entire molecule and affect its binding affinity to biological targets.

The Thiol Group: The acidity and nucleophilicity of the thiol group could be altered by derivatization (e.g., forming thioethers or disulfides), which would likely have a profound impact on its interaction with target proteins.

Redox Biology Studies: Free Radical Scavenging Mechanisms

The antioxidant potential of pyridazine derivatives has been a subject of interest, as these compounds may help mitigate oxidative stress implicated in various diseases. nih.gov The ability of a compound to scavenge free radicals is often linked to its ability to donate a hydrogen atom or an electron.

Experimental Assays for Antioxidant Potential (DPPH, ABTS)

Standard in vitro assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com In these assays, the ability of a compound to reduce the stable radical (DPPH• or ABTS•+) is measured spectrophotometrically. A change in color, typically from purple to yellow for DPPH, indicates radical scavenging activity. mdpi.com While no specific DPPH or ABTS assay results have been published for this compound, related heterocyclic compounds have demonstrated significant antioxidant activity in these tests. nih.govmdpi.com The presence of the thiol group in this compound is particularly noteworthy, as thiols are known to be effective radical scavengers.

Table 2: Common Experimental Assays for Antioxidant Potential

Assay Principle Observable Change
DPPH Reduction of the stable DPPH radical by an antioxidant. Disappearance of purple color.

Theoretical Correlation of Structure with Antioxidant Efficacy

Theoretical calculations, often using Density Functional Theory (DFT), can provide insights into the mechanisms of antioxidant action. Key parameters calculated include bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). These parameters help to determine the most likely mechanism of radical scavenging, which can include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. A lower BDE for the X-H bond (in this case, S-H) indicates a higher propensity for this mechanism.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron, followed by a proton. This is related to the ionization potential of the molecule.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron.

For this compound, the thiol group (-SH) would be the most likely site for hydrogen donation in a HAT mechanism. Theoretical studies on other sulfur-containing heterocyclic compounds could provide a model for predicting the BDE of the S-H bond in this specific molecule and thus its potential antioxidant efficacy.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Tunable Properties

The core structure of 6-(Pyridin-4-yl)pyridazine-3-thiol is ripe for chemical modification to create a library of novel derivatives with fine-tuned electronic, steric, and physicochemical properties. Future research will likely focus on strategic modifications of the pyridazine (B1198779) and pyridine (B92270) rings, as well as the thiol group, to modulate activity and function.

Synthetic strategies for analogous heterocyclic systems can be adapted and optimized for this specific scaffold. For instance, methods for preparing pyridazine derivatives through aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines offer a metal-free and regioselective route to access a variety of substituted pyridazines. acs.org Similarly, copper-catalyzed cyclization of β,γ-unsaturated hydrazones presents another efficient pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org High-pressure Q-Tube reactors have also been shown to be effective for the clean and high-yield synthesis of related fused-ring systems like thiazolo[4,5-c]pyridazines, a technique that could be applied here. nih.gov

The thiol group is a particularly attractive site for modification, allowing for the synthesis of various thioethers, disulfides, and other sulfur-containing derivatives. acs.org Pyridazinediones have been demonstrated as tunable covalent modifiers for cysteine residues in proteins, suggesting that the thiol group on the pyridazine ring could engage in similar reversible Michael addition reactions, opening avenues for applications in chemical biology and materials science. ucl.ac.uk The synthesis of such derivatives will enable a systematic exploration of structure-activity relationships (SAR), crucial for optimizing the compound for specific applications.

Synthetic Strategy Description Potential Application for this compound Reference
Aza-Diels-Alder ReactionA metal-free, neutral condition reaction of 1,2,3-triazines with 1-propynylamines to form substituted pyridazines.Introduction of diverse substituents onto the pyridazine core. acs.orgorganic-chemistry.org
Copper-Catalyzed CyclizationCyclization of β,γ-unsaturated hydrazones to produce 1,6-dihydropyridazines, which are then oxidized.An alternative route for constructing the core pyridazine ring with various substitution patterns. organic-chemistry.org
High-Pressure SynthesisUse of a Q-Tube reactor to promote cyclocondensation reactions under high pressure, leading to clean products and high yields.Efficient and environmentally cleaner synthesis of complex derivatives. nih.gov
Thiol Group AlkylationConversion of the thiol to various thioether derivatives through alkylation.Creation of derivatives with altered solubility, coordination properties, and biological targets. acs.org
Michael AdditionReversible covalent modification using Michael acceptors, such as pyridazinediones.Development of tunable, reversible binders for biological or material applications. ucl.ac.uk

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, advanced methods for real-time reaction monitoring are essential. These techniques provide deep mechanistic insights, help identify transient intermediates, and allow for precise control over reaction conditions to maximize yield and purity.

FlowNMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real time. rsc.orgresearchgate.net By integrating a benchtop NMR spectrometer with a flow reactor, it is possible to track the concentration of reactants, intermediates, and products as the reaction proceeds. magritek.com This has been successfully applied to study the formation of pyridazines, providing detailed kinetic data. researchgate.net The use of multinuclear NMR (¹H, ¹³C, ¹⁵N) can provide a comprehensive picture of the transformations involving the heterocyclic rings. nih.gov For thiol-specific reactions, such as the thiol-ene "click" reaction, in-situ UV illumination NMR spectroscopy can be used to monitor the coupling process directly within the NMR tube. rsc.org

In-situ Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for real-time analysis, particularly for heterogeneous catalysis or reactions in solution. specac.comxjtu.edu.cnresearchgate.net It allows for the tracking of molecular vibrations, making it possible to observe the formation and consumption of specific functional groups as they occur. specac.com This method is well-aligned with green chemistry principles by minimizing waste and allowing for immediate adjustments to reaction conditions. nih.gov Time-resolved X-ray absorption spectroscopy has also been used to unravel the complex reaction dynamics of aromatic thiols, offering element-specific insights into transient electronic structures. uni-hamburg.de

Spectroscopic Technique Principle Application in Monitoring Reference
FlowNMR SpectroscopyNon-invasive, real-time NMR analysis of a reaction mixture flowing through the spectrometer.Provides kinetic data, identifies intermediates, and quantifies species in pyridazine synthesis. rsc.orgresearchgate.netresearchgate.net
In-situ UV Illumination NMRCombines NMR with direct UV irradiation inside the sample tube.Monitors photochemical reactions like thiol-ene coupling in real-time. rsc.org
In-situ FTIR SpectroscopyReal-time monitoring of molecular vibrations during a reaction.Tracks changes in functional groups, suitable for both solution and heterogeneous reactions. xjtu.edu.cnresearchgate.net
Time-Resolved X-ray SpectroscopyUses X-ray absorption to probe the electronic structure of specific elements during a reaction.Identifies transient photoproducts and reaction pathways for thiol-containing molecules. uni-hamburg.de

High-Throughput Screening Methodologies for Functional Discovery

Once a diverse library of this compound derivatives is synthesized, high-throughput screening (HTS) will be instrumental in rapidly identifying compounds with valuable biological or material properties. HTS automates the testing of large numbers of compounds against specific targets, dramatically accelerating the discovery process. nih.gov

The process begins with the development of robust assays tailored to the desired function. These can range from simple ligand-binding assays to more complex cell-based assays that measure downstream effects. ekb.eg For example, if the goal is to discover new enzyme inhibitors, assays could measure enzyme activity in the presence of each derivative. If the target is a specific receptor, radioligand binding or fluorescence-based assays could be employed. ekb.eg HTS is not limited to drug discovery; it can also be used to find compounds with specific toxicological profiles or materials with desired properties. nih.gov The development of a robust HTS assay is crucial for identifying inhibitors of specific biological interactions, such as the FAT:paxillin protein-protein interaction. uni-hamburg.de

The vast amount of data generated by HTS requires sophisticated data analysis and management to identify "hits"—compounds that show promising activity. These hits are then subjected to further validation and optimization in a "hit-to-lead" process. ekb.eg

HTS Assay Type Description Potential Application for Functional Discovery Reference
Ligand-Binding AssaysMeasures the ability of a compound to bind to a specific biological target (e.g., receptor, enzyme).Rapidly identifies derivatives that interact with a protein of interest. ekb.eg
Enzyme Activity AssaysQuantifies the rate of an enzymatic reaction in the presence of a test compound.Screens for inhibitors or activators of specific enzymes. ekb.eg
Cell-Based AssaysUses living cells to measure a compound's effect on a cellular process (e.g., cell viability, gene expression).Discovers compounds with specific cellular effects, such as anticancer or anti-inflammatory activity. numberanalytics.com
Toxicological ScreensAssesses the potential toxicity of compounds using cell lines or other biological models.Filters out derivatives with undesirable toxicity early in the discovery process. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the predictive design of molecules with desired properties. nih.govacs.org For this compound, these computational tools can guide the synthesis of the most promising derivatives, saving significant time and resources.

AI/ML models can be trained on existing chemical data to predict a wide range of properties for novel, virtual compounds. These properties can include physicochemical characteristics (solubility, stability), biological activity against specific targets, and potential toxicity. By screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success.

Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures optimized for a specific target. These models can explore a vast chemical space to propose novel derivatives of the this compound scaffold that a human chemist might not have conceived. AI can also assist in planning the most efficient synthetic routes to these target molecules. The integration of AI and ML is expected to make the entire discovery pipeline more adaptive, data-driven, and efficient. acs.org

AI/ML Application Description Impact on Research Reference
Property PredictionML models trained to predict physicochemical, biological, and toxicological properties of molecules.Prioritizes the synthesis of derivatives with the most promising profiles, reducing wasted effort. nih.gov
De Novo DesignGenerative models that create novel molecular structures optimized for a specific set of properties.Proposes innovative derivatives of the core scaffold for synthesis and testing. organic-chemistry.org
Synthesis PlanningAlgorithms that predict optimal and efficient synthetic routes to a target molecule.Accelerates the synthesis of novel compounds by identifying the best reaction pathways. nih.gov
Data AnalysisML algorithms that can identify complex patterns in large datasets from HTS or other experiments.Enhances hit identification and helps to elucidate structure-activity relationships. acs.org

Expanding Applications in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The this compound scaffold and its derivatives have significant potential for application in sustainable chemical processes.

Future research should focus on developing greener synthetic routes to these compounds. This includes the use of environmentally benign solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times and energy consumption, and one-pot multicomponent reactions that increase efficiency and minimize waste. nih.govekb.egmdpi.com The development of sustainable agrochemicals and dyes is another area where heterocyclic chemistry plays a crucial role. numberanalytics.com

The thiol group itself offers interesting possibilities for sustainable applications. Thiol-ene "click" chemistry is a highly efficient and atom-economical reaction that can be used to create polymers and other materials under mild conditions. rsc.org For example, bio-based networks have been created from renewable resources using this chemistry for applications like 3D printing. rsc.org The catalytic potential of pyridine thiols and their thioether derivatives has been demonstrated in palladium-catalyzed reactions, suggesting that derivatives of this compound could be developed as novel, recyclable catalysts. acs.org Furthermore, the hydrogenation of thioesters to alcohols and thiols can be achieved using ruthenium-based catalysts, presenting a green alternative to stoichiometric hydride reagents. acs.org

Green Chemistry Application Description Potential for this compound Reference
Greener Synthetic RoutesUtilizing methods like microwave heating, one-pot reactions, and sustainable solvents (e.g., water).Reduces the environmental impact of synthesizing the compound and its derivatives. nih.govekb.egnumberanalytics.com
Sustainable MaterialsUsing thiol-ene "click" chemistry to create polymers and networks from renewable feedstocks.The thiol group can be used as a handle to create novel, potentially biodegradable materials. rsc.org
CatalysisDeveloping the compound or its derivatives to act as catalysts in chemical reactions.Pyridine-thiol derivatives could serve as recyclable ligands for transition-metal catalysis. acs.orgchemscene.com
Sustainable AgrochemicalsDesigning effective and environmentally benign pesticides or herbicides.Derivatives could be screened for potent and selective agrochemical activity. numberanalytics.comscispace.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(Pyridin-4-yl)pyridazine-3-thiol, and how can regioselectivity be controlled during cyclization?

  • Methodological Answer : The synthesis typically involves (1) formation of a hydrazinecarbothioamide intermediate via condensation of pyridine-4-carboxylic acid derivatives with thiosemicarbazide, followed by (2) cyclization under basic or acidic conditions. For regioselectivity, pH control (e.g., NaOH/EtOH) and temperature modulation (60–80°C) are critical to favor the pyridazine-thiol tautomer over alternative ring systems. Purification via silica gel chromatography (e.g., DCM/MeOH 95:5) ensures product isolation .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : The pyridin-4-yl protons appear as doublets (δ 8.5–8.8 ppm, J = 6 Hz), while pyridazine ring protons resonate as singlets (δ 7.8–8.2 ppm). The thiol (-SH) proton is often absent due to exchange broadening but can be detected in deuterated DMSO .
  • LCMS : Molecular ion peaks at m/z 178.21 (C7H6N4S<sup>+</sup>) confirm the molecular weight. Fragmentation patterns (e.g., loss of SH group at m/z 142) validate the core structure .

Q. What safety protocols are essential for handling the thiol group during derivatization?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of volatile thiols (GHS Category 3 respiratory irritant) .
  • Protective Gear : Wear nitrile gloves and safety goggles to avoid skin/eye contact (GHS Category 2 skin irritant) .
  • Storage : Store under nitrogen to prevent oxidation to disulfides. Stabilize with 1% EDTA in aqueous solutions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs). The HOMO localization on the sulfur atom indicates nucleophilic attack sites (e.g., alkylation at S-3).
  • Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Adjust substituents on the pyridazine ring to optimize interactions .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal) across studies?

  • Methodological Answer :

  • Assay Standardization : Compare MIC values under consistent conditions (e.g., pH 7.4, 37°C). Discrepancies may arise from solvent effects (DMSO vs. water) .
  • Structural Analog Analysis : Test derivatives (e.g., 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol) to isolate substituent-specific activity. Replace the pyridin-4-yl group with pyridin-3-yl to assess steric/electronic influences .

Q. How can tautomerism between thiol and thione forms impact spectroscopic and reactivity data?

  • Methodological Answer :

  • Variable Temperature NMR : At −40°C in CDCl3, separate peaks for thiol (δ 3.5–4.0 ppm) and thione (δ 12–13 ppm) tautomers emerge.
  • IR Spectroscopy : Thiol S-H stretches (~2550 cm<sup>−1</sup>) disappear upon alkylation, confirming reactivity .

Data Contradiction Analysis

Q. Why do some studies report high yields (>70%) for alkylation reactions, while others observe <30%?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields. Avoid protic solvents (MeOH) that deprotonate the thiol prematurely .
  • Base Selection : Use weak bases (K2CO3) instead of strong bases (NaOH) to minimize side reactions (e.g., oxidation) .

Tables

Property Value/Technique Reference
Molecular FormulaC7H6N4S
Key NMR Shifts (1H)δ 8.76 (pyridin-4-yl), δ 7.87 (pyridazine)
LCMS m/z178.21 (M+H<sup>+</sup>)
Regioselective Alkylation85% yield in DMF/K2CO3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.